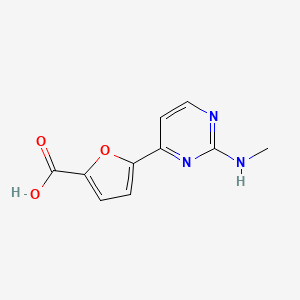

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

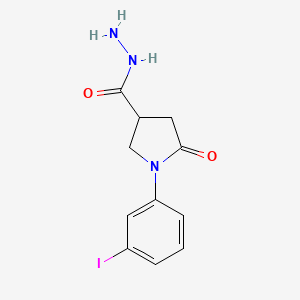

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸は、複素環式芳香族化合物のクラスに属する有機化合物です。これは、2位にカルボン酸基が置換されたフラン環と、4位にメチルアミノ基が置換されたピリミジン環を特徴としています。

準備方法

合成経路と反応条件

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸の合成は、通常、複数段階の有機反応を含みます。 反応条件には、通常、触媒、溶媒、特定の温度および圧力設定が含まれ、目的の生成物を高い収率と純度で得ることが保証されます。 .

工業的製造方法

この化合物の工業的製造には、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。 連続フロー合成や自動反応システムなどの技術を適用することで、効率とスケーラビリティを向上させることができます。 .

化学反応の分析

反応の種類

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸は、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。

還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる誘導体をもたらします。

置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤および求電子剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。 .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはケトンをもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります。 .

科学的研究への応用

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸には、いくつかの科学的研究への応用があります。

化学: これは、より複雑な分子を作成するための有機合成における構成単位として使用されます。

生物学: この化合物は、生化学研究で使用して、酵素相互作用と代謝経路を調査することができます。

科学的研究の応用

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials with specific electronic properties.

作用機序

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。 .

類似の化合物との比較

類似の化合物

5-(2-(メチルアミノ)ピリミジン-4-イル)フラン-2-カルボン酸: この化合物は、その特定の置換パターンと、フラン環とピリミジン環の両方の存在によりユニークです。

2-フリルアニリド: これらの化合物は、2位にアニリド基が置換されたフラン環を含んでおり、5-(2-

類似化合物との比較

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.

Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar chemical reactivity and potential therapeutic applications.

Uniqueness

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to its combination of a pyrimidine ring with a furan ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a different set of biological targets compared to other similar compounds, making it a valuable scaffold for drug discovery and development .

特性

分子式 |

C10H9N3O3 |

|---|---|

分子量 |

219.20 g/mol |

IUPAC名 |

5-[2-(methylamino)pyrimidin-4-yl]furan-2-carboxylic acid |

InChI |

InChI=1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |

InChIキー |

HAFRCFNKLKOMNA-UHFFFAOYSA-N |

正規SMILES |

CNC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)

![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)